Cas no 380210-34-4 (Benzoic acid, 4-[[(6-chloro-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]methyl]-, methyl ester)
Benzoic acid, 4-[[(6-chloro-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]methyl]-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-[[(6-chloro-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]methyl]-, methyl ester
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- MDL: MFCD02722007
- Inchi: 1S/C21H19ClO5/c1-3-4-15-9-20(23)27-18-11-19(17(22)10-16(15)18)26-12-13-5-7-14(8-6-13)21(24)25-2/h5-11H,3-4,12H2,1-2H3
- InChI Key: XFBOTWHWEDMYRB-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(COC2=C(Cl)C=C3C(=C2)OC(=O)C=C3CCC)C=C1
Benzoic acid, 4-[[(6-chloro-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]methyl]-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| OTAVAchemicals | 1090779-100MG |
methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate |
380210-34-4 | 95% | 100MG |
$175 | 2023-07-08 | |
| OTAVAchemicals | 1090779-250MG |
methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate |
380210-34-4 | 95% | 250MG |
$200 | 2023-07-08 | |
| OTAVAchemicals | 1090779-500MG |
methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate |
380210-34-4 | 95% | 500MG |
$250 | 2023-07-08 | |
| OTAVAchemicals | 1090779-1G |
methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate |
380210-34-4 | 95% | 1G |
$300 | 2023-07-08 | |
| A2B Chem LLC | BA37783-100mg |
methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate |
380210-34-4 | 95% | 100mg |
$395.00 | 2024-04-20 | |
| A2B Chem LLC | BA37783-250mg |
methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate |
380210-34-4 | 95% | 250mg |
$423.00 | 2024-04-20 | |
| A2B Chem LLC | BA37783-500mg |
methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate |
380210-34-4 | 95% | 500mg |
$478.00 | 2024-04-20 |
Benzoic acid, 4-[[(6-chloro-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]methyl]-, methyl ester Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Benzoic acid, 4-[[(6-chloro-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]methyl]-, methyl ester
Benzoic acid, 4-[[(6-chloro-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]methyl]-, methyl ester and CAS No. 380210-34-4: A Comprehensive Overview
Benzoic acid, 4-[[(6-chloro-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]methyl]-, methyl ester is a complex organic compound with significant applications in the field of pharmaceuticals and chemical research. This compound, identified by its CAS number 380210-34-4, has garnered attention due to its unique structural properties and potential biological activities. The intricate molecular structure of this compound includes a benzoic acid moiety linked to a propyl-substituted benzopyranone ring, which is further modified by an ester group. Such structural features make it a subject of interest for researchers exploring novel synthetic pathways and pharmacological applications.
The synthesis of Benzoic acid, 4-[[(6-chloro-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]methyl]-, methyl ester involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The presence of the chloro and oxo groups in the benzopyranone ring enhances the reactivity of the molecule, making it a versatile intermediate in organic synthesis. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to produce this compound, aligning with the growing emphasis on sustainable chemistry practices.
In the realm of pharmaceutical research, this compound has shown promise as a precursor for developing new therapeutic agents. The benzoic acid moiety is well-known for its antimicrobial and anti-inflammatory properties, while the benzopyranone ring contributes additional pharmacological potential. Studies have indicated that derivatives of this structure may exhibit activity against various biological targets, including enzymes and receptors involved in disease pathways. The methyl ester group further modulates the pharmacokinetic profile of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Recent research published in peer-reviewed journals has highlighted the synthetic modifications that can be applied to Benzoic acid, 4-[[(6-chloro-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]methyl]-, methyl ester to enhance its biological activity. For instance, functionalization of the propyl group or introduction of additional substituents on the benzopyranone ring has led to compounds with improved binding affinity to specific protein targets. These findings underscore the importance of structural optimization in drug discovery processes.
The role of computational chemistry in designing and analyzing compounds like CAS No. 380210-34-4 cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, allow researchers to predict the behavior of molecules before they are synthesized. This approach not only saves time and resources but also helps in identifying potential lead compounds with optimal pharmacological properties. The integration of machine learning algorithms has further accelerated this process by enabling rapid screening of large libraries of compounds based on predefined criteria.
In industrial applications, Benzoic acid, 4-[[(6-chloro-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]methyl]-, methyl ester finds use as an intermediate in the production of specialty chemicals and fine materials. Its unique reactivity makes it valuable for constructing complex molecules that are otherwise difficult to synthesize through traditional methods. The growing demand for high-performance materials in sectors such as electronics and coatings has increased interest in this type of compound.
The environmental impact of producing and using such compounds is also a critical consideration. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Biocatalysis and enzymatic transformations are among the emerging technologies being explored for this purpose. These methods leverage natural catalysts to facilitate reactions under mild conditions, thereby reducing energy consumption and environmental footprint.
The future prospects for research involving CAS No. 380210-34-4 are promising, with ongoing studies aimed at uncovering new applications and refining synthetic methodologies. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into practical solutions that benefit society. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing global challenges in medicine and materials science.
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